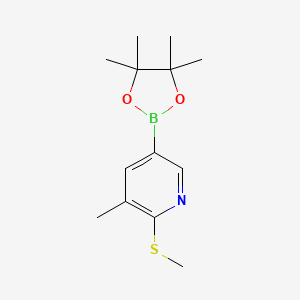

3-Methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

3-Methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative characterized by a pyridine core substituted with a methyl group at position 3, a methylsulfanyl (thioether) group at position 2, and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 3. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s ability to facilitate carbon-carbon bond formation under palladium catalysis .

Properties

IUPAC Name |

3-methyl-2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2S/c1-9-7-10(8-15-11(9)18-6)14-16-12(2,3)13(4,5)17-14/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLLWSWXHVVORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, commonly referred to as TPA-MP-1 or MMTDP, is a novel compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBNOS, with a molecular weight of approximately 265.2 g/mol. The compound features a pyridine ring substituted with a methyl group and a methylsulfanyl group, along with a tetramethyl-1,3,2-dioxaborolane moiety. This unique structure enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBNOS |

| Molecular Weight | 265.2 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 374.3 ± 42.0 °C |

| Purity | ≥95% |

Research indicates that TPA-MP-1 may act as an enzyme inhibitor through reversible covalent bonding to nucleophilic sites within enzymes. This interaction can modulate enzyme activity and is particularly valuable in drug design aimed at specific disease pathways. The presence of the boron atom in its structure allows for unique interactions with biological molecules, potentially influencing their function.

Anticancer Potential

Studies have shown that compounds similar to TPA-MP-1 exhibit significant anticancer properties. For instance, derivatives of related pyridine compounds have been reported to inhibit the growth of cancer cells while sparing non-tumorigenic cells . The ability to selectively target cancerous cells makes TPA-MP-1 a candidate for further investigation in oncology.

Case Studies

Several studies highlight the biological activity of TPA-MP-1:

- Inhibition Studies : A study demonstrated that TPA-MP-1 could inhibit specific enzymes involved in cancer cell proliferation. The mechanism was linked to its ability to form reversible covalent bonds with active site residues.

- Cell Line Experiments : In vitro experiments using murine liver cell lines showed that TPA-MP-1 inhibited tumorigenic cell growth significantly at concentrations around 10 µM without affecting healthy cells .

- Pharmacological Investigations : Research on related compounds has indicated potential pathways for therapeutic intervention through modulation of signaling pathways associated with cancer metastasis and cell motility .

Structure-Activity Relationship (SAR)

The unique structural features of TPA-MP-1 contribute significantly to its biological activity. The combination of the dioxaborolane functionality with the pyridine structure allows for enhanced reactivity and selectivity towards biological targets. Comparative analysis with similar compounds reveals that modifications in the substituents can lead to variations in potency and selectivity.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methylpyridine | Pyridine ring | Commonly used in organic synthesis; lacks dioxaborolane |

| 4-Methylthio-phenylboronic acid | Phenylboronic acid | Focused on Suzuki coupling reactions; less complex |

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Dioxaborolane | Primarily used as a reagent; lacks biological activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural variations and properties of analogous pyridine-based boronic esters:

Key Findings:

Electronic Effects :

- Electron-donating groups (e.g., methylsulfanyl in the target compound) may enhance the nucleophilicity of the boronate, favoring transmetallation in Suzuki reactions. Conversely, electron-withdrawing substituents like sulfonyl () or trifluoromethyl () reduce reactivity but improve stability.

- The position of substituents (e.g., methyl at position 3 vs. 4) alters steric hindrance and electronic distribution, impacting reaction yields .

Steric Considerations :

- Bulky groups such as cyclobutoxy () or cyclopropyl () reduce reaction rates in cross-couplings due to steric hindrance.

Functional Group Utility :

- Chloro-substituted derivatives () serve as intermediates for further functionalization via nucleophilic substitution.

- Hydrazinyl groups (e.g., PN-1774 in ) enable condensation reactions, expanding synthetic utility beyond cross-couplings.

Physical Properties :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.